1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
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Overview
Description
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a piperidine ring, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2-chlorobenzenesulfonyl chloride with piperidine under basic conditions to form 1-(2-chlorophenylsulfonyl)piperidine.
Cyclization to Thiadiazole: The next step involves the cyclization of the intermediate with appropriate reagents to form the thiadiazole ring. This can be done using a combination of sulfur and nitrogen sources under controlled conditions.
Final Assembly: The final step involves the introduction of the methyl group and the completion of the thiadiazole dioxide structure. This can be achieved through methylation reactions and oxidation processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the sulfonyl group or the thiadiazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Chemical Biology: It can be used as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.
Mechanism of Action
The mechanism by which 1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperidine ring can enhance binding affinity through hydrophobic interactions, while the thiadiazole moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenylsulfonyl)piperidine: Lacks the thiadiazole ring, making it less versatile in terms of chemical reactivity.
3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide: Lacks the piperidine and sulfonyl groups, which reduces its potential for biological interactions.
Uniqueness
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions
Properties
IUPAC Name |
3-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S2/c1-20-16-7-3-4-8-17(16)22(28(20,25)26)14-10-12-21(13-11-14)27(23,24)18-9-5-2-6-15(18)19/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDLSKJHHLGGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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